molecular formula C10H9ClN4 B1367214 3-(4-Chlorophenyl)-6-hydrazinopyridazine CAS No. 60478-25-3

3-(4-Chlorophenyl)-6-hydrazinopyridazine

Cat. No.: B1367214
CAS No.: 60478-25-3
M. Wt: 220.66 g/mol
InChI Key: AZCTXHPEZWKVGD-UHFFFAOYSA-N
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Description

3-(4-Chlorophenyl)-6-hydrazinopyridazine is a heterocyclic compound that features a pyridazine ring substituted with a 4-chlorophenyl group and a hydrazine moiety

Mechanism of Action

Target of Action

Similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting that 3-(4-Chlorophenyl)-6-hydrazinopyridazine may also interact with various biological targets.

Mode of Action

Related compounds have been reported to exhibit antioxidant and immunomodulatory properties . This suggests that this compound might interact with its targets to modulate oxidative stress and immune responses.

Biochemical Pathways

Similar compounds have been found to modulate oxidative stress and inflammatory pathways . Therefore, it is plausible that this compound may also influence these pathways, leading to downstream effects on cellular functions.

Pharmacokinetics

A related compound, 3-[(4-chlorophenyl)selanyl]-1-methyl-1h-indole (cmi), has been predicted to be well absorbed, metabolized, and excreted, and able to cross the blood–brain barrier . These properties may also apply to this compound, impacting its bioavailability and therapeutic potential.

Result of Action

Cmi, a related compound, has been reported to protect dopaminergic neurons from h2o2-induced stress by lowering reactive oxygen species (ros) levels and boosting the glutathione system . Similar effects might be expected from this compound.

Biochemical Analysis

Biochemical Properties

3-(4-Chlorophenyl)-6-hydrazinopyridazine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with enzymes involved in oxidative stress pathways, such as superoxide dismutase and catalase. These interactions can modulate the activity of these enzymes, potentially leading to changes in cellular oxidative stress levels . Additionally, this compound may bind to specific proteins, altering their conformation and function, which can have downstream effects on various biochemical pathways.

Cellular Effects

The effects of this compound on cellular processes are diverse and significant. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the nuclear localization of certain transcription factors, thereby influencing gene expression . Furthermore, this compound can impact cellular metabolism by interacting with key metabolic enzymes, leading to alterations in metabolic flux and energy production.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their activity. For instance, this compound has been shown to inhibit the activity of certain kinases, which play a crucial role in cell signaling pathways . Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcriptional activity of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods, leading to a decrease in its efficacy . Long-term exposure to this compound has been associated with sustained changes in cellular function, including alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as antioxidant activity and modulation of cell signaling pathways. At higher doses, it can induce toxic or adverse effects, including oxidative stress and cellular damage . Threshold effects have been observed, where the compound’s impact on cellular function changes significantly beyond a certain dosage level.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can influence metabolic flux by modulating the activity of key enzymes involved in energy production and oxidative stress pathways . Additionally, this compound may affect metabolite levels, leading to changes in cellular metabolism and overall metabolic homeostasis.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound can interact with specific transporters and binding proteins, facilitating its uptake and distribution within cells . Once inside the cell, this compound may localize to specific cellular compartments, influencing its accumulation and activity.

Subcellular Localization

The subcellular localization of this compound is an important determinant of its activity and function. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, this compound has been observed to localize to the nucleus, where it can interact with transcription factors and other regulatory proteins, modulating gene expression and cellular function.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Chlorophenyl)-6-hydrazinopyridazine typically involves the reaction of 4-chlorobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized with a suitable dicarbonyl compound under acidic or basic conditions to yield the desired pyridazine derivative.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.

Types of Reactions:

    Oxidation: The hydrazine moiety can undergo oxidation reactions, potentially forming azo or azoxy derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reagents like sodium borohydride or catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.

Major Products:

    Oxidation: Azo or azoxy compounds.

    Reduction: Amino derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: 3-(4-Chlorophenyl)-6-hydrazinopyridazine is used as a building block in the synthesis of more complex heterocyclic compounds. It can also serve as a ligand in coordination chemistry.

Biology and Medicine:

Industry: In the materials science field, it can be used in the synthesis of polymers or as a precursor for dyes and pigments.

Comparison with Similar Compounds

    3-(4-Chlorophenyl)-1,2,4-triazine: Another heterocyclic compound with a similar structure but different ring system.

    4-Chlorophenylhydrazine: A simpler compound lacking the pyridazine ring.

    6-Hydrazinopyridazine: Lacks the chlorophenyl substitution.

Uniqueness: 3-(4-Chlorophenyl)-6-hydrazinopyridazine is unique due to the combination of the chlorophenyl group and the hydrazine moiety on the pyridazine ring. This unique structure imparts specific chemical reactivity and potential biological activity that distinguishes it from other similar compounds.

Properties

IUPAC Name

[6-(4-chlorophenyl)pyridazin-3-yl]hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN4/c11-8-3-1-7(2-4-8)9-5-6-10(13-12)15-14-9/h1-6H,12H2,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZCTXHPEZWKVGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NN=C(C=C2)NN)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70508205
Record name 3-(4-Chlorophenyl)-6-hydrazinylpyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70508205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60478-25-3
Record name 3-(4-Chlorophenyl)-6-hydrazinylpyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70508205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 10.0 g. of 6-(p-chlorophenyl)-3-chloropyridazine, 6.6 g. of hydrazine hydrate and 150 ml. of butanol is heated at reflux overnight. The reaction mixture is cooled and the precipitate is collected by filtration, washed with butanol and water and then dried yielding 6-(p-chlorophenyl)-3-hydrazinopyridazine.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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